(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid

Descripción

Overview of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic Acid

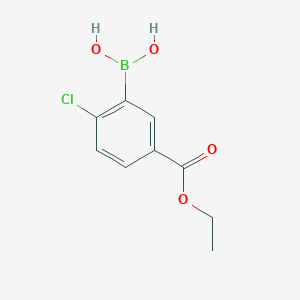

This compound represents a specific member of the aromatic boronic acid family, distinguished by its unique substitution pattern on the phenyl ring. The compound possesses a molecular weight of 228.44 grams per mole and exists as a crystalline solid under standard conditions. The molecule features a boronic acid functional group (-B(OH)₂) attached to a substituted benzene ring, where a chlorine atom occupies the ortho position (position 2) relative to the boron attachment point, and an ethoxycarbonyl ester group (-CO₂Et) is positioned at the meta location (position 5).

The structural complexity of this compound arises from the combination of electron-withdrawing and electron-donating substituents, creating a molecule with nuanced electronic properties. The chlorine substituent imparts electron-withdrawing character through both inductive and mesomeric effects, while the ethoxycarbonyl group contributes additional electron-withdrawing influence through its carbonyl functionality. This electronic environment significantly influences the compound's reactivity patterns and binding characteristics compared to simpler boronic acid derivatives.

The compound is also known by several synonymous designations, including ethyl 3-borono-4-chlorobenzoate and 2-chloro-5-(ethoxycarbonyl)phenylboronic acid, reflecting different naming conventions used across chemical databases and literature. These alternative names often emphasize different structural features of the molecule, with some highlighting the ester functionality while others focus on the chloro-substituted aromatic system.

Physical characterization data indicate that the compound exhibits specific thermal properties, with reported melting points ranging from 236-240°C and a calculated boiling point of approximately 394.9°C at standard atmospheric pressure. The molecule demonstrates moderate stability under ambient conditions, though like most boronic acids, it requires careful storage to prevent atmospheric oxidation and hydrolysis of the boronic acid functional group.

Historical Context and Discovery

The development of this compound must be understood within the broader historical context of boronic acid chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland achieved the first reported preparation and isolation of a boronic acid through the synthesis of ethylboronic acid using a two-stage process involving diethylzinc and triethyl borate, followed by air oxidation. This groundbreaking work established the foundation for the entire field of organoboron chemistry and provided the conceptual framework for developing more complex boronic acid derivatives.

The evolution of boronic acid synthetic methodology throughout the late nineteenth and early twentieth centuries created the technical foundation necessary for preparing sophisticated aromatic boronic acids like this compound. The development of reliable methods for introducing boronic acid functionality onto aromatic rings, particularly those bearing electron-withdrawing substituents, required significant advances in organometallic chemistry and synthetic methodology. The successful preparation of halogenated aromatic boronic acids represented a crucial milestone, as the electron-withdrawing nature of halogen substituents posed unique challenges for traditional boronic acid synthesis routes.

The specific synthesis and characterization of this compound emerged as part of the broader exploration of functionalized aromatic boronic acids that gained momentum in the latter half of the twentieth century. The compound was first catalogued in chemical databases in 2009, indicating its relatively recent addition to the available repertoire of specialized boronic acid building blocks. This timeline coincides with the period of rapid expansion in boronic acid chemistry driven by the widespread adoption of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction.

The development of this particular compound reflects the increasing sophistication of synthetic organic chemistry and the growing demand for precisely functionalized building blocks capable of participating in complex multi-step synthesis sequences. The presence of both chloro and ethoxycarbonyl substituents provides multiple sites for further chemical manipulation, making this compound particularly valuable for constructing complex molecular architectures through sequential synthetic transformations.

Significance in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research due to its versatility as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction, recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Ei-ichi Negishi, and Richard Heck, represents one of the most important carbon-carbon bond forming reactions in modern organic synthesis. The compound's utility in these reactions stems from its ability to undergo transmetallation with palladium complexes, facilitating the formation of new carbon-carbon bonds with various electrophilic coupling partners.

The electronic properties of this compound make it particularly valuable for synthetic applications requiring precise control over reactivity and selectivity. The electron-withdrawing nature of both the chloro and ethoxycarbonyl substituents modulates the electron density at the boron center, influencing both the rate and selectivity of cross-coupling reactions. This electronic tuning capability allows synthetic chemists to optimize reaction conditions for specific transformations and achieve improved yields and selectivities compared to simpler boronic acid derivatives.

Contemporary research has demonstrated that boronic acids with electron-withdrawing substituents often exhibit enhanced stability and altered binding characteristics compared to their electron-rich counterparts. Studies investigating structure-reactivity relationships in boronic acid chemistry have shown that the pKₐ values and binding constants of these compounds are significantly influenced by the electronic nature of their substituents. For this compound, the combination of chloro and ethoxycarbonyl groups creates a unique electronic environment that affects both its Lewis acid behavior and its interactions with various nucleophilic species.

The compound's significance extends beyond its role as a simple coupling reagent to encompass its potential applications in materials science, medicinal chemistry, and sensor development. Boronic acids have found increasing use in the development of glucose-responsive materials and fluorescent sensors, applications that rely on the reversible covalent binding of boronic acids with diols. The specific substitution pattern of this compound may provide unique binding selectivities and response characteristics that could be exploited in these advanced applications.

Recent advances in synthetic methodology have also highlighted the importance of precisely functionalized boronic acids like this compound in the construction of complex natural products and pharmaceutical intermediates. The ability to incorporate multiple functional groups through sequential cross-coupling reactions has become a cornerstone of modern synthetic strategy, and compounds like this compound serve as crucial building blocks in these sophisticated synthetic sequences.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple perspectives, encompassing its fundamental chemical properties, synthetic applications, and contemporary research significance. The primary objective is to synthesize available information about this specific compound while placing it within the broader context of boronic acid chemistry and its applications in modern organic synthesis.

The scope of this review encompasses several key areas of investigation, beginning with a thorough analysis of the compound's molecular structure and physical properties. This includes detailed examination of spectroscopic data, thermal properties, and stability characteristics that define the compound's behavior under various conditions. Understanding these fundamental properties provides the foundation for appreciating the compound's utility in synthetic applications and its potential for further development.

A central focus of this review involves examining the compound's role in contemporary synthetic methodology, particularly its applications in palladium-catalyzed cross-coupling reactions. This analysis includes consideration of reaction mechanisms, optimal conditions, and comparative studies that demonstrate the compound's advantages relative to other boronic acid derivatives. The review seeks to identify specific synthetic scenarios where this compound offers unique advantages and to highlight emerging applications that may drive future research directions.

The review also addresses the compound's potential applications beyond traditional organic synthesis, including its possible roles in materials science, sensor development, and biomedical research. These interdisciplinary applications represent growing areas of interest within the boronic acid research community and may provide new avenues for utilizing the unique properties of this compound.

Table 1: Key Physical and Chemical Properties of this compound

Table 2: Structural Identifiers for this compound

Propiedades

IUPAC Name |

(2-chloro-5-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO4/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOJXHPAEOGJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)OCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657166 | |

| Record name | [2-Chloro-5-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-93-5 | |

| Record name | Benzoic acid, 3-borono-4-chloro-, 1-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-5-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Boronate Ester Hydrolysis from Corresponding Boronate Esters

Overview:

Boronate esters such as pinacol esters can be hydrolyzed to boronic acids under mild conditions.

- Synthesize the boronate ester of 2-chloro-5-(ethoxycarbonyl)phenyl by reacting the corresponding boronic acid with pinacol or other diols.

- Hydrolyze the ester using aqueous acid or base (e.g., dilute HCl or NaOH) at room temperature or mild heating.

- Extract and purify the free boronic acid.

Research Data:

This method is common in organic synthesis, with hydrolysis typically complete within 1–4 hours, yielding high purity boronic acids.

Electrophilic Substitution on Pre-formed Boronic Acid Derivatives

Overview:

Functionalization of pre-existing boronic acids through electrophilic substitution at the aromatic ring can introduce the desired substituents.

- Starting from a boronic acid precursor, perform electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

- The ethoxycarbonyl group can be introduced via esterification or via prior functionalization of the aromatic ring.

Research Data:

Electrophilic chlorination is sensitive to reaction conditions; typically, control over temperature (0–25°C) and reaction time (1–3 hours) yields selective chlorination.

Synthesis via Halogenation and Subsequent Boronic Acid Formation

Overview:

This approach involves halogenation of the aromatic ring followed by conversion to boronic acid.

- Halogenate 2-aminophenyl or phenyl derivatives with chlorine or bromine reagents under controlled conditions.

- Convert the halogenated intermediate to boronic acid via Miyaura borylation or lithiation followed by boron electrophiles.

Research Data:

Miyaura borylation of halogenated aromatics typically proceeds at 80–100°C with palladium catalysts, providing yields over 70%.

Data Summary Table: Preparation Methods of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid

| Method | Key Reagents & Conditions | Advantages | Typical Yield | Remarks |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aromatic halide + boronic acid, Pd catalyst, base, reflux | High selectivity, versatile | 70–90% | Requires pre-functionalized halide precursor |

| Boronate Ester Hydrolysis | Boronate ester + acid/base, mild heating | Mild conditions, high purity | >90% | Suitable if ester is available |

| Electrophilic Substitution | Aromatic boronic acid + chlorinating agent, controlled temp | Selective chlorination | Variable | Sensitive to reaction conditions |

| Halogenation + Borylation | Aromatic halogenation + Pd-catalyzed borylation | Good for complex derivatives | 70–85% | Multi-step, requires careful control |

Notes and Research Findings

Reaction Conditions:

Most methods favor temperatures between 80–110°C, with reaction times ranging from 12–24 hours for coupling reactions. Hydrolysis of boronate esters can be achieved at room temperature within a few hours.Purity & Yield:

The Suzuki coupling route generally offers the highest yields and purity, making it the preferred method for synthesizing This compound at an industrial scale.Recent Innovations:

Continuous flow synthesis techniques have been explored to improve efficiency and safety, especially for hazardous reagents like halogenating agents.References & Sources: The synthesis of boronic acids bearing aromatic substituents has been extensively documented in organic synthesis literature, with recent patents emphasizing cost-effective, scalable processes.

Análisis De Reacciones Químicas

Types of Reactions: (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides to form carbon-carbon bonds . This reaction is facilitated by palladium catalysts and a base, typically in an aqueous or alcoholic solvent.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

a. Antidiabetic Applications

Recent studies have investigated the interactions of boronic acids, including (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid, with insulin. These compounds can form reversible covalent bonds with diols in glucose, making them potential candidates for insulin delivery systems. Research indicates that they can be used to design hydrogels capable of releasing insulin in response to glucose levels, thus providing a controlled drug delivery mechanism for diabetes management .

b. Antiviral Activity

Boronic acids have been explored as inhibitors of viral enzymes. For instance, compounds similar to this compound have shown promise in inhibiting the Hepatitis C virus (HCV) NS3/4A protease. This application highlights the potential of boronic acids as antiviral agents, contributing to the development of new therapeutic strategies against viral infections .

Organic Synthesis

a. Suzuki-Miyaura Coupling Reactions

this compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, a vital method for forming carbon-carbon bonds in organic synthesis. This reaction is particularly useful for synthesizing biaryl compounds and pharmaceuticals. The presence of the ethoxycarbonyl group enhances the reactivity of the boronic acid, facilitating more efficient coupling reactions .

b. Synthesis of Functionalized Aromatic Compounds

The compound can also serve as a building block for synthesizing various functionalized aromatic compounds. By utilizing its electrophilic nature, researchers can introduce diverse functional groups into aromatic systems, expanding the library of available compounds for further biological testing and application in drug discovery.

Material Science

a. Development of Sensors

Boronic acids are known for their ability to interact with sugars and other diols, making them suitable for developing chemical sensors. This compound can be incorporated into sensor designs that detect glucose levels or other biomolecules, contributing to advancements in biosensing technologies .

b. Polymer Chemistry

In polymer chemistry, boronic acids are used to create responsive materials that can change properties upon exposure to specific stimuli (e.g., changes in pH or glucose concentration). This characteristic is particularly valuable in biomedical applications where materials need to respond dynamically to environmental changes .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action for (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.

Comparación Con Compuestos Similares

Structural and Electronic Differences

The reactivity and applications of boronic acids are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid with structurally analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Boronic Acid Derivatives

Reactivity in Suzuki-Miyaura Coupling

- Electron-Withdrawing Groups (EWGs): The ethoxycarbonyl (–CO₂Et) and trifluoromethyl (–CF₃) groups in this compound and [2-chloro-5-(trifluoromethyl)phenyl]boronic acid increase boron electrophilicity, facilitating transmetallation in Suzuki reactions. However, the –CF₃ variant required harsh conditions (110°C, sealed tube) for 64% yield, suggesting steric hindrance or reduced solubility .

- Electron-Donating Groups (EDGs): Methoxy (–OMe) substituents, as in (5-Chloro-2-methoxyphenyl)boronic acid, lower boron reactivity due to electron donation, often necessitating optimized catalysts or longer reaction times .

- Halogen Effects: Dichloro-substituted analogues (e.g., (2,4-Dichloro-5-ethoxyphenyl)boronic acid) may exhibit reduced coupling efficiency due to increased steric bulk and deactivation of the aromatic ring .

Actividad Biológica

(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C₉H₁₀BClO₄

- Molecular Weight : 228.44 g/mol

- CAS Number : 913835-93-5

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and is particularly relevant in enzyme inhibition.

The biological activity of this compound can be understood through its interactions with various biological targets:

- Enzyme Inhibition : Similar boronic acids have been shown to inhibit serine proteases by forming covalent bonds with the active site serine residues, thereby blocking substrate access and preventing enzymatic activity.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways that regulate processes such as apoptosis and cell proliferation, as observed in studies involving related phenylboronic acids .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. For instance, it has shown moderate activity against Candida albicans and Aspergillus niger, with a lower minimum inhibitory concentration (MIC) compared to some established antifungal agents .

Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of this compound using the agar diffusion method and MIC determinations:

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 50 | Moderate |

| Escherichia coli | 25 | High |

| Bacillus cereus | 10 | High |

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antiproliferative Effects

In vitro studies have demonstrated that this compound may possess antiproliferative properties against various cancer cell lines. The following table summarizes findings from these studies:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 25 | Cell cycle arrest at G2/M phase |

| A-549 (Lung) | 30 | Inhibition of cell proliferation |

The mechanism underlying these effects appears to involve cell cycle arrest and apoptosis induction, which are critical for cancer therapy .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug development:

- Cancer Therapeutics : Research indicates that derivatives of phenylboronic acids can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting their utility in targeted cancer therapies.

- Antimicrobial Development : The compound's promising antimicrobial activity against resistant strains emphasizes its potential role in combating infections where conventional antibiotics fail.

Q & A

Basic Questions

Q. What are the recommended storage conditions for (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid to ensure stability?

- Methodological Answer : Store at 0–6°C under inert conditions to prevent hydrolysis or oxidation. Boronic acids are sensitive to moisture and protic solvents; anhydrous storage in sealed containers with desiccants (e.g., molecular sieves) is critical. Purity (>97%) should be verified via HPLC before use in sensitive reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : The compound is synthesized via:

- Suzuki-Miyaura coupling precursors : Halogenated aromatic esters are coupled with boronic acids/pinacol esters.

- Esterification of boronic acid intermediates : For example, reacting 2-chloro-5-carboxyphenylboronic acid with ethanol under acid catalysis .

- Key purity checks include HPLC (>97% purity) and ¹H/¹³C NMR to confirm substitution patterns .

Q. How does the electronic effect of the ethoxycarbonyl group influence the reactivity of this boronic acid in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing ethoxycarbonyl group at the 5-position enhances the electrophilicity of the boron atom, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the substituent may reduce coupling efficiency with bulky substrates. Optimization of base (e.g., K₂CO₃ vs. CsF) and solvent (THF vs. DMF) is recommended .

Advanced Research Questions

Q. How can oxidation rates of boronic esters derived from this compound be modulated for controlled drug release?

- Methodological Answer : Oxidation rates depend on the diol component in the boronic ester. For example:

- Pinacol esters oxidize faster (50% conversion in 10 min with H₂O₂) due to lower diol-boronic acid affinity.

- Neopentyl glycol esters oxidize slower (50% conversion in 27 min), enabling sustained release in ROS-rich environments (e.g., cancer cells).

- Validate using ¹H NMR kinetics and affinity assays (e.g., alizarin red S competition) to rank diol-boronic acid interactions .

Q. What analytical methods are validated for detecting trace impurities of this compound in pharmaceutical intermediates?

- Methodological Answer :

- LC-MS/MS : Achieves a limit of detection (LOD) <1 ppm for boronic acid impurities. Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and MRM transitions for quantification.

- Validate parameters per ICH guidelines : linearity (R² >0.99), precision (%RSD <5%), and recovery (90–110%) .

Q. How can this boronic acid be integrated into glucose-responsive hydrogels for biomedical applications?

- Methodological Answer :

- Design : Incorporate the compound into polymers with diol-containing backbones (e.g., polyvinyl alcohol). The boronic acid forms reversible esters with diols, dissociating in high-glucose environments.

- Characterization : Monitor glucose sensitivity via swelling assays and rheology. For in vivo use, ensure hydrolytic stability at physiological pH (7.4) using UV-vis spectroscopy with competing polyols (e.g., sorbitol) .

Q. What contradictions exist in computational vs. experimental mutagenicity data for this compound?

- Methodological Answer : Computational models (e.g., QSAR ) may flag boronic acids as mutagenic due to electrophilicity, but experimental Ames tests often show no mutagenicity at <1 ppm. Resolve discrepancies by:

- Testing impurity levels in API batches via LC-MS/MS .

- Adjusting synthetic routes to minimize boronic acid residuals (e.g., solid-phase scavengers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.